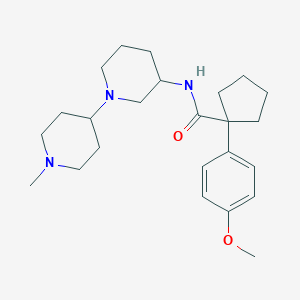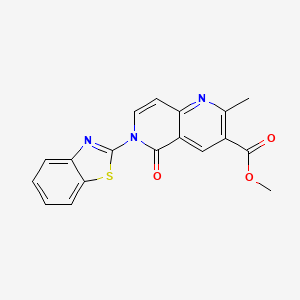
1-(4-methoxyphenyl)-N-(1'-methyl-1,4'-bipiperidin-3-yl)cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methoxyphenyl)-N-(1'-methyl-1,4'-bipiperidin-3-yl)cyclopentanecarboxamide (referred to as compound X in This compound belongs to the class of cyclopentanecarboxamide derivatives that have been extensively studied for their potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of compound X involves its binding to dopamine receptors in the brain. This binding leads to the activation of signaling pathways that regulate the release of dopamine, a neurotransmitter that is essential for the proper functioning of the brain.
Biochemical and Physiological Effects
Compound X has been shown to have a number of biochemical and physiological effects on the brain. Studies have demonstrated that it can increase the levels of dopamine in the brain, which can improve motor function and reduce the symptoms of Parkinson's disease. Additionally, it has been shown to have neuroprotective effects, which may be beneficial in preventing or slowing the progression of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using compound X in lab experiments is its high specificity for dopamine receptors. This makes it an ideal tool for studying the role of dopamine in various physiological and pathological processes. However, one of the limitations of using compound X is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on compound X. One area of interest is its potential use in the treatment of other neurological disorders, such as schizophrenia and addiction. Additionally, further studies are needed to better understand the mechanisms underlying its neuroprotective effects and to identify potential side effects or safety concerns associated with its use.
Conclusion
In conclusion, compound X is a novel chemical compound that has shown promise in the field of scientific research. Its potential therapeutic applications in the treatment of neurological disorders make it an exciting area of study. Further research is needed to fully understand its mechanisms of action and potential applications in clinical settings.
Métodos De Síntesis
The synthesis of compound X involves a multi-step process that requires the use of various reagents and catalysts. The initial step involves the reaction of 4-methoxybenzyl chloride with N-methyl-3-piperidone to form 1-(4-methoxyphenyl)-N-methyl-1,4-piperidin-3-amine. This intermediate is then reacted with cyclopentanecarboxylic acid and triethylamine to form compound X.
Aplicaciones Científicas De Investigación
Compound X has been studied for its potential therapeutic applications in various scientific research studies. One of the most promising areas of research is its potential use as a treatment for neurological disorders such as Parkinson's disease. Studies have shown that compound X has a high affinity for dopamine receptors, which are implicated in the pathogenesis of Parkinson's disease.
Propiedades
IUPAC Name |
1-(4-methoxyphenyl)-N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H37N3O2/c1-26-16-11-21(12-17-26)27-15-5-6-20(18-27)25-23(28)24(13-3-4-14-24)19-7-9-22(29-2)10-8-19/h7-10,20-21H,3-6,11-18H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAGKBHDLXGPFAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N2CCCC(C2)NC(=O)C3(CCCC3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H37N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methoxyphenyl)-N-(1'-methyl-1,4'-bipiperidin-3-yl)cyclopentanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[2-(4-sec-butylphenyl)-4-quinolinyl]carbonyl}-N-methylhydrazinecarbothioamide](/img/structure/B5973522.png)
![N-(2-chlorobenzyl)-3-{1-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-3-piperidinyl}propanamide](/img/structure/B5973527.png)

![N~1~-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N~1~-methyl-1,1-cyclopropanedicarboxamide](/img/structure/B5973551.png)
![3-[1-(3,4,5-trimethoxybenzoyl)-4-piperidinyl][1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5973554.png)
![2-(4-{[({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}phenoxy)ethanol](/img/structure/B5973575.png)
![{1-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-3-piperidinyl}(1-methyl-1H-imidazol-2-yl)methanone](/img/structure/B5973579.png)

![methyl 1-{[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-L-prolinate](/img/structure/B5973599.png)
![3-{[2-(3-pyridinyl)-1-piperidinyl]methyl}-4H-chromen-4-one](/img/structure/B5973607.png)

![1-(2-{[(2,1,3-benzothiadiazol-5-ylmethyl)amino]methyl}phenoxy)-3-(1-piperidinyl)-2-propanol](/img/structure/B5973616.png)
![N-[1,1-dimethyl-2-(2-methyl-4-oxo-4,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-7(3H)-yl)-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B5973624.png)
![N-(2,3-dihydro-1H-inden-1-yl)-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5973627.png)